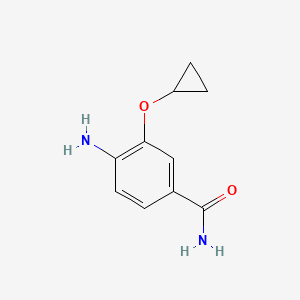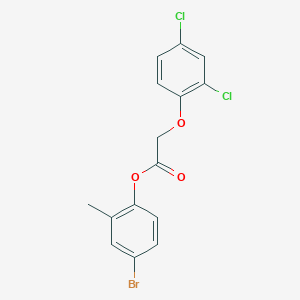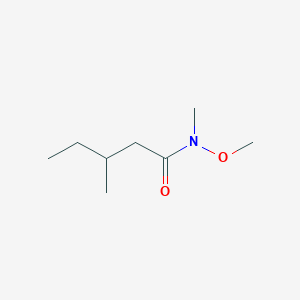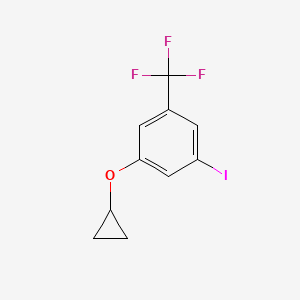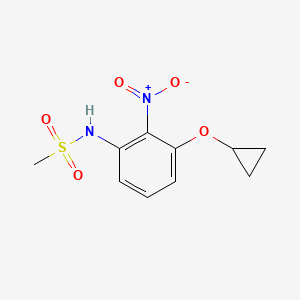
N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The cyclopropoxy group can be oxidized to a cyclopropyl alcohol using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, aqueous conditions.
Major Products Formed
Reduction: 3-Cyclopropoxy-2-aminophenylmethanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Cyclopropyl alcohol derivatives.
Scientific Research Applications
N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The methanesulfonamide group can also participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398): A selective inhibitor of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic properties.
N-(3-Nitrophenyl)methanesulfonamide: Used in early discovery research for its unique chemical properties.
Uniqueness
N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)11-8-3-2-4-9(10(8)12(13)14)17-7-5-6-7/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
NNBQRUWEDZXUCA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


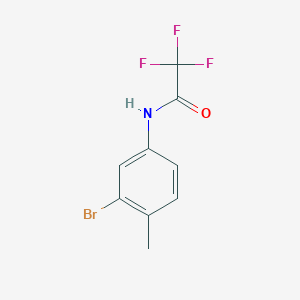
![(2E)-3-(naphthalen-1-yl)-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14809035.png)
![Ethyl 4-oxo-4-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B14809043.png)
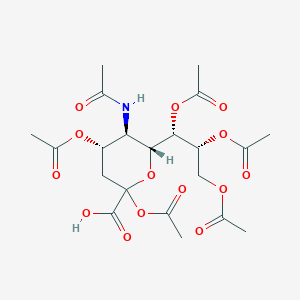
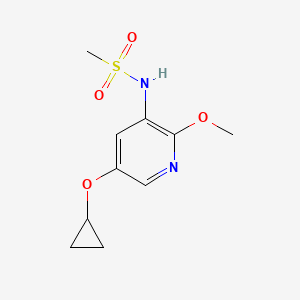
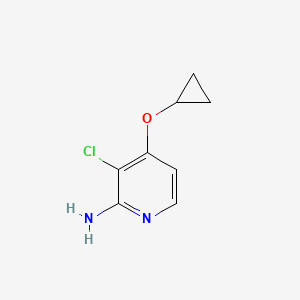


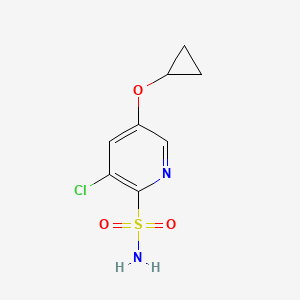
![3-[5-(3-Chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B14809093.png)
